

In Vitro Antibacterial Spectrum of Ceftriaxone: A Technical Guide

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Disclaimer: Information regarding the in vitro antibacterial spectrum of "**Cefetrizole**" is not readily available in the current scientific literature. It is possible that this is an older or less common designation for a cephalosporin antibiotic. This technical guide will therefore focus on Ceftriaxone, a widely studied and clinically significant third-generation cephalosporin with a similar nomenclature, to provide a representative in-depth analysis of its in vitro antibacterial profile for researchers, scientists, and drug development professionals.

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its extended half-life allows for once-daily dosing in many indications, making it a valuable agent in both hospital and outpatient settings.[1] This guide provides a detailed overview of the in vitro antibacterial spectrum of ceftriaxone, methodologies for its assessment, and its mechanism of action.

Quantitative Antibacterial Spectrum

The in vitro activity of ceftriaxone is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism under standardized laboratory conditions. The following tables summarize the MIC data for ceftriaxone against a variety of clinically relevant bacterial species. MIC values are typically reported as MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).

Table 1: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria



Bacterial Species	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
Escherichia coli	≤0.25	≤0.25
Klebsiella pneumoniae	≤0.25	1
Proteus mirabilis	≤0.25	≤0.25
Haemophilus influenzae	≤0.015	≤0.015
Neisseria gonorrhoeae	≤0.008	0.03
Neisseria meningitidis	≤0.008	0.015
Salmonella spp.	0.06	0.12
Shigella spp.	≤0.015	≤0.015
Serratia marcescens	0.5	4
Citrobacter spp.	0.25	32
Enterobacter spp.	0.25	>32

Note: Data compiled from multiple sources. MIC values can vary based on geographic location and the prevalence of resistance mechanisms.

Table 2: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria



Bacterial Species	MIC50 (μg/mL)	MIC ₉₀ (μg/mL)
Streptococcus pneumoniae (penicillin-susceptible)	0.03	0.12
Streptococcus pneumoniae (penicillin-resistant)	1	2
Streptococcus pyogenes (Group A)	≤0.015	0.03
Streptococcus agalactiae (Group B)	0.03	0.06
Staphylococcus aureus (methicillin-susceptible)	2	4

Note: Ceftriaxone is generally not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the susceptibility of bacterial isolates to antibiotics. The following are standard methodologies used to determine the in vitro activity of ceftriaxone.

Broth Microdilution Method

The broth microdilution method is considered the gold standard for quantitative susceptibility testing.

- Preparation of Antibiotic Dilutions: A two-fold serial dilution of ceftriaxone is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.



- Incubation: The plate is incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is read as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

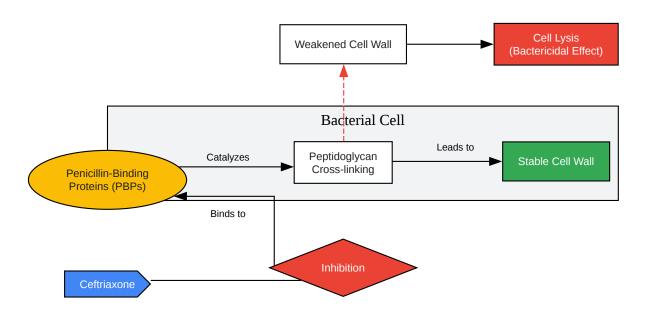
- Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of ceftriaxone in Mueller-Hinton agar are prepared.
- Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the broth microdilution method.
- Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of ceftriaxone that prevents the growth of bacterial colonies.

Visualizations

Mechanism of Action of Ceftriaxone

The bactericidal activity of ceftriaxone results from the inhibition of bacterial cell wall synthesis. [4]





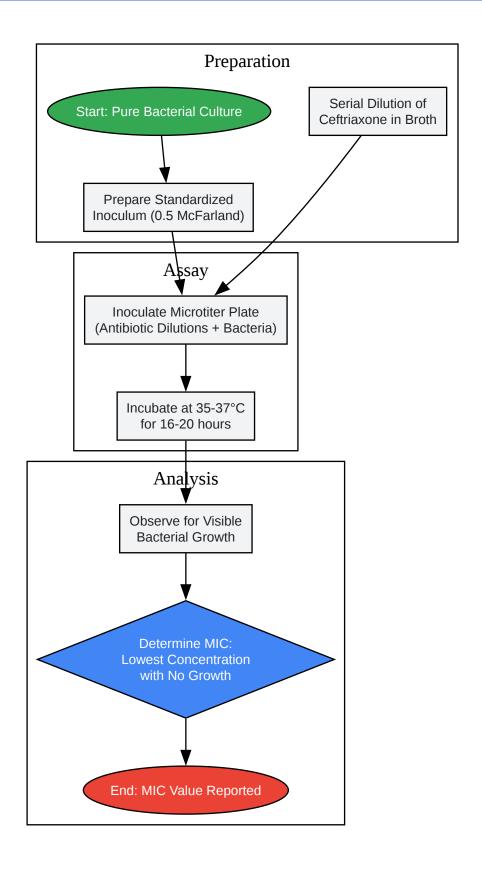
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Caption: Mechanism of action of Ceftriaxone.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps in determining the MIC of ceftriaxone using the broth microdilution method.





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Caption: Workflow for MIC determination.



In conclusion, ceftriaxone demonstrates potent in vitro activity against a broad spectrum of bacterial pathogens, particularly Enterobacteriaceae and many streptococcal species. Its efficacy is, however, limited against certain organisms such as MRSA, Enterococcus spp., and Pseudomonas aeruginosa. Continuous surveillance of ceftriaxone susceptibility patterns is essential to guide its appropriate clinical use and mitigate the emergence of resistance.

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